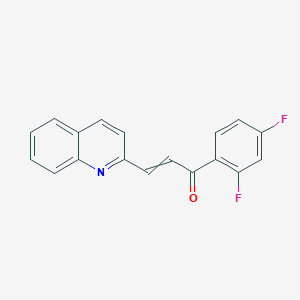

1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one

説明

2. 製法

合成経路と反応条件

1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンの合成は、通常、クライゼン-シュミット縮合反応を用います。この反応は、2,4-ジフルオロベンズアルデヒドと2-アセチルキノリンを塩基の存在下で行われます。反応条件は以下のとおりです。

反応物: 2,4-ジフルオロベンズアルデヒドと2-アセチルキノリン。

塩基: 水酸化ナトリウムまたは水酸化カリウム。

溶媒: エタノールまたはメタノール。

温度: 室温から還流条件。

反応時間: 数時間から一晩。

その後、反応混合物を中和し、ろ過または抽出によって生成物を単離し、再結晶またはクロマトグラフィーで精製します。

工業生産方法

工業的な設定では、1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンの合成は、同様の反応条件を使用してスケールアップできます。連続フローリアクターを使用すると、反応の効率と収率を向上させることができます。反応パラメータを監視および制御するための自動システムの使用は、製品の一貫した品質を保証します。

特性

CAS番号 |

914383-96-3 |

|---|---|

分子式 |

C18H11F2NO |

分子量 |

295.3 g/mol |

IUPAC名 |

1-(2,4-difluorophenyl)-3-quinolin-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C18H11F2NO/c19-13-6-9-15(16(20)11-13)18(22)10-8-14-7-5-12-3-1-2-4-17(12)21-14/h1-11H |

InChIキー |

GDPKSRAHALHSDP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=C(C=C(C=C3)F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-difluorobenzaldehyde and 2-acetylquinoline in the presence of a base. The reaction conditions are as follows:

Reactants: 2,4-difluorobenzaldehyde and 2-acetylquinoline.

Base: Sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol.

Temperature: Room temperature to reflux conditions.

Reaction Time: Several hours to overnight.

The reaction mixture is then neutralized, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

化学反応の分析

反応の種類

1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンは、以下を含むさまざまな化学反応を起こすことができます。

酸化: この化合物は、対応するキノリン誘導体を形成するために酸化することができます。

還元: 還元反応は、プロペノンブリッジを飽和プロピル鎖に変換できます。

置換: フェニル環上のフッ素原子は、求核性芳香族置換によって他の官能基で置換することができます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウムまたは三酸化クロム。

還元: 無水溶媒中の水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

置換: 極性非プロトン性溶媒中のメトキシドナトリウムなどの求核剤。

主要な生成物

酸化: 側鎖が酸化されたキノリン誘導体。

還元: 飽和プロピル鎖誘導体。

置換: さまざまな官能基で置換されたフェニル環。

科学的研究の応用

1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンは、いくつかの科学研究で応用されています。

医薬品化学: この化合物は、抗がん剤、抗菌剤、抗炎症剤としての可能性について研究されています。

材料科学: 有機発光ダイオード(OLED)やその他の電子材料での使用が検討されています。

生物学的研究: この化合物は、生物学的標的との相互作用とその作用機序を理解するために研究に使用されています。

作用機序

6. 類似の化合物との比較

1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンは、他のカルコン類およびキノリン誘導体と比較することができます。

カルコン類: 1-(2,4-ジクロロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンや1-(2,4-ジメトキシフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンなどの類似の化合物があります。これらの化合物はカルコン構造を共有していますが、フェニル環の置換基が異なります。

キノリン誘導体: 2-フェニルキノリンや2-(2,4-ジフルオロフェニル)キノリンなどの化合物は、類似していますが、プロペノンブリッジがありません。

1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンのユニークさは、ジフルオロフェニル基とキノリン基の組み合わせにあります。これにより、独特の化学的および生物学的特性が得られます。

類似化合物との比較

1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one can be compared with other chalcones and quinoline derivatives:

Chalcones: Similar compounds include 1-(2,4-dichlorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one and 1-(2,4-dimethoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one. These compounds share the chalcone structure but differ in the substituents on the phenyl ring.

Quinoline Derivatives: Compounds such as 2-phenylquinoline and 2-(2,4-difluorophenyl)quinoline are similar but lack the propenone bridge.

The uniqueness of 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one lies in its combination of the difluorophenyl and quinoline moieties, which imparts distinct chemical and biological properties.

生物活性

1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one is a synthetic organic compound belonging to the chalcone class, notable for its unique structural features, including a difluorophenyl group and a quinoline moiety. Its molecular formula is C18H11F2NO, with a molecular weight of approximately 295.3 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties.

Synthesis

The synthesis of 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 2,4-difluorobenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide, usually performed in ethanol under reflux conditions. This method is favored for its ability to yield high purity and yield of the desired product.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of quinoline compounds can inhibit cancer cell proliferation. For instance, 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one has been evaluated for its cytotoxic effects against different cancer cell lines.

- Antimicrobial Properties : The compound has also been investigated for its potential as an antimicrobial agent, showing effectiveness against various bacterial and fungal strains.

Case Studies

Recent studies have highlighted the anticancer potential of quinoline derivatives:

-

In Vitro Studies : In one study evaluating the cytotoxicity of various quinoline derivatives against MDA-MB231 (breast cancer) and PC-3 (prostate cancer) cell lines, compounds similar to 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one demonstrated significant growth inhibition. The most potent compounds showed IC50 values as low as 28 µM against PC-3 cells .

Compound Cell Line IC50 (µM) Compound A MDA-MB231 35 Compound B PC-3 28 Compound C MRC-5 >82 - Mechanistic Insights : The mechanism of action appears to involve the degradation of cyclin-dependent kinase CDK4, which is crucial for cell cycle regulation. This suggests that the compound may exert its effects by disrupting key signaling pathways involved in cancer cell proliferation .

Antimicrobial Activity

The antimicrobial efficacy of 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one has been assessed through various assays:

-

Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have exhibited significant antifungal activity with MIC values ranging from 2.70 to 3.74 µg/mL against specific fungal strains .

Compound Fungal Strain MIC (µg/mL) Compound D Strain X 3.00 Compound E Strain Y 2.70

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds within this class:

-

Structural Variations : Variations in substituents on the quinoline and phenyl rings can significantly impact biological activity. For example, modifications that enhance lipophilicity or alter electronic properties have been shown to improve anticancer potency.

Structural Feature Effect on Activity Fluorine Substituents Increased potency against cancer cells Alkyl Substituents Enhanced solubility and bioavailability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。